![molecular formula C23H21N7O B12461451 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide](/img/structure/B12461451.png)

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

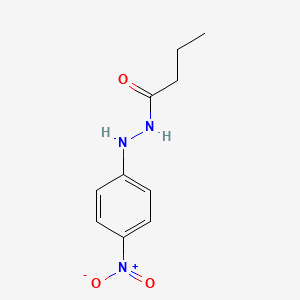

N~2~-[4,6-bis(phénylamino)-1,3,5-triazin-2-yl]-N-phénylglycinamide est un composé organique complexe appartenant à la classe des dérivés de la triazine. Les triazines sont des composés hétérocycliques contenant un cycle à six chaînons avec trois atomes d'azote. Ce composé particulier se caractérise par la présence de groupes phénylamino liés au cycle triazine, ce qui en fait une molécule importante dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N2-[4,6-bis(phénylamino)-1,3,5-triazin-2-yl]-N-phénylglycinamide implique généralement la réaction du chlorure de cyanurique avec des dérivés de l'aniline. Le processus commence par la substitution nucléophile du chlorure de cyanurique par l'aniline pour former des composés intermédiaires. Ces intermédiaires sont ensuite mis en réaction avec des dérivés de la glycine dans des conditions contrôlées pour obtenir le produit final. Les conditions réactionnelles incluent souvent l'utilisation de solvants comme le dichlorométhane et de catalyseurs comme la triéthylamine pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels tels que la température, la pression et le pH pour garantir un rendement élevé et une pureté élevée. L'utilisation de systèmes automatisés et de réacteurs à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

N~2~-[4,6-bis(phénylamino)-1,3,5-triazin-2-yl]-N-phénylglycinamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés quinoniques.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium, résultant en la formation de dérivés d'amines.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; conditionsmilieu acide ou basique.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium ; conditions solvant comme l'éthanol ou le tétrahydrofurane.

Substitution : Halogénures d'alkyles, halogénures d'aryles ; conditionsprésence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits

Oxydation : Dérivés quinoniques.

Réduction : Dérivés d'amines.

Substitution : Dérivés de la triazine substitués par des alkyles ou des aryles.

Applications De Recherche Scientifique

N~2~-[4,6-bis(phénylamino)-1,3,5-triazin-2-yl]-N-phénylglycinamide a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques et de polymères plus complexes.

Biologie : Investigated pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Exploré pour ses propriétés anticancéreuses, en particulier sa capacité à inhiber des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action du N2-[4,6-bis(phénylamino)-1,3,5-triazin-2-yl]-N-phénylglycinamide implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour inhiber des enzymes telles que la NQO1 (NAD(P)H quinone réductase 1), qui joue un rôle dans la régulation redox cellulaire. En se liant au site actif de l'enzyme, le composé perturbe son fonctionnement normal, conduisant à l'inhibition de la croissance des cellules cancéreuses. Les études de docking moléculaire ont montré que le composé a une forte affinité de liaison pour l'enzyme NQO1, ce qui en fait un candidat potentiel pour le développement de médicaments anticancéreux .

Mécanisme D'action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as NQO1 (NAD(P)H quinone dehydrogenase 1), which plays a role in cellular redox regulation. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of cancer cell growth. The molecular docking studies have shown that the compound has a high binding affinity to the NQO1 enzyme, making it a potential candidate for anticancer drug development .

Comparaison Avec Des Composés Similaires

Composés similaires

2,6-Bis(phénylamino)-4-(iminophényl)benzoquinone : Un autre dérivé de la triazine avec des caractéristiques structurales et des activités biologiques similaires.

2,4,6-Tri(phénylamino)-1,3,5-triazine : Un composé de la triazine avec trois groupes phénylamino, utilisé dans diverses applications chimiques et industrielles

Unicité

N~2~-[4,6-bis(phénylamino)-1,3,5-triazin-2-yl]-N-phénylglycinamide est unique en raison de son motif de substitution spécifique et de la présence de la fraction glycinamide. Cette caractéristique structurelle améliore son activité biologique et en fait un composé polyvalent pour diverses applications. Sa capacité à inhiber des enzymes spécifiques et son utilisation potentielle en thérapie anticancéreuse le distinguent des autres composés similaires .

Propriétés

Formule moléculaire |

C23H21N7O |

|---|---|

Poids moléculaire |

411.5 g/mol |

Nom IUPAC |

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-phenylacetamide |

InChI |

InChI=1S/C23H21N7O/c31-20(25-17-10-4-1-5-11-17)16-24-21-28-22(26-18-12-6-2-7-13-18)30-23(29-21)27-19-14-8-3-9-15-19/h1-15H,16H2,(H,25,31)(H3,24,26,27,28,29,30) |

Clé InChI |

DTFJVLWGCDUJOG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3)NC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12461381.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B12461383.png)

![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)

![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)

![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461396.png)

![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12461397.png)

![3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12461401.png)

![4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate](/img/structure/B12461405.png)

methanone](/img/structure/B12461409.png)

![2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)